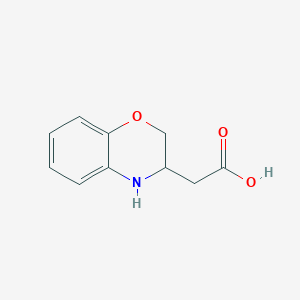

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid

描述

2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is an organic compound that belongs to the class of benzoxazines. This compound is characterized by a benzene ring fused to an oxazine ring, which is further substituted with an acetic acid group. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative . The reaction is highly regioselective and can produce both N-substituted and N-unsubstituted products depending on the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and batch processing can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of water as a solvent and metal-free catalysts, are often employed to minimize environmental impact .

化学反应分析

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

The major products formed from these reactions include oxo derivatives, reduced benzoxazines, esters, and amides. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds related to 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid exhibit significant anticancer properties. Studies have shown that derivatives of benzoxazine can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. For instance, one study demonstrated that these compounds could effectively target and disrupt the cell cycle in cancer cells, leading to increased rates of cell death .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for developing treatments for chronic inflammatory diseases .

1.3 Neuroprotective Effects

Preliminary research has indicated that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various models of neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease .

Agricultural Applications

2.1 Herbicide Development

The unique structure of this compound has led to its investigation as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing environmentally friendly herbicides that target unwanted plant species without harming crops .

2.2 Plant Growth Regulators

Additionally, this compound has been explored for its role as a plant growth regulator. Studies have indicated that it can enhance root development and overall plant vigor when applied in appropriate concentrations, making it useful in agricultural practices aimed at improving crop yields .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve their resistance to degradation under various environmental conditions .

3.2 Coatings and Adhesives

The compound's chemical properties allow it to be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with substrates makes it suitable for applications requiring durable and weather-resistant materials .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity . Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.

相似化合物的比较

Similar Compounds

- (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide

- 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoic acid ethyl ester

Uniqueness

2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.

生物活性

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article examines the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 933254-03-6

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant inhibitory effects on human DNA topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition can lead to the stabilization of DNA strand breaks, which is a mechanism exploited by several anticancer drugs. In particular, compounds similar to this compound have shown higher activity compared to established inhibitors like camptothecin .

2. Antimicrobial Properties

Benzoxazine derivatives are also noted for their antimicrobial activity. Research has demonstrated that these compounds can exhibit broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

Studies have suggested that certain benzoxazine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : The compound interacts with topoisomerase I and II enzymes, disrupting their function and leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzoxazine derivatives can influence oxidative stress pathways, contributing to their anticancer and antimicrobial activities .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of substituted anilines with bromoethanol derivatives. For example, reacting 2-methoxyaniline with 2-bromoethanol under acidic conditions yields intermediates that undergo cyclization to form the benzoxazine core . Optimization involves controlling reaction temperature (e.g., reflux in 1,4-dioxane with HCl) and purification via chromatography or recrystallization. Yield improvements (e.g., 60–70%) are achieved by adjusting stoichiometry and catalyst selection .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

X-ray crystallography is the gold standard for confirming molecular conformation. For example, derivatives of this compound adopt semi-chair conformations in the benzoxazine ring, with dihedral angles between aromatic rings ranging from 21° to 43° . Hydrogen-bonded dimerization via O–H···O interactions is common, validated by SHELXL refinement (R < 0.05) . Complementary techniques include NMR (for proton environments) and IR (for carboxylic acid identification) .

Q. How can researchers assess purity and stability under varying storage conditions?

Purity is evaluated via HPLC (using C18 columns with UV detection at 254 nm) and melting point analysis (reported mp ranges: 143–146°C for related analogs). Stability studies require accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by LC-MS to monitor decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. To address this, researchers employ prodrug modifications (e.g., esterification of the carboxylic acid group) or formulation enhancements (nanoparticle encapsulation). Pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification (via LC-MS/MS) are critical .

Q. How can conformational flexibility of the benzoxazine ring impact ligand-receptor interactions?

Semi-chair conformations of the benzoxazine core influence binding to targets like aldose reductase or calpain-1. Molecular dynamics simulations (using software like GROMACS) reveal that dihedral angle variations (~24–43°) alter hydrogen-bonding networks and hydrophobic interactions. For example, rigidifying the ring via fluorination improves inhibitory potency .

Q. What experimental and computational approaches validate polymorphic forms?

Polymorphism is assessed via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Computational tools (Mercury, Materials Studio) predict stable polymorphs by lattice energy calculations. For instance, hydrogen-bonded dimers in (001) planes (observed in Z/E isomers) exhibit distinct melting profiles .

Q. How are synthetic yields improved for analogs with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilicity, requiring optimized catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to accelerate reactions. For example, substituting with fluorine increases reaction time but improves bioactivity, necessitating trade-off analysis .

Q. Methodological Notes

- Data Contradiction Analysis : Conflicting crystallographic data (e.g., Z vs. E isomers) are resolved by re-refining structures with SHELXE and validating hydrogen-bond geometries against Cambridge Structural Database (CSD) entries .

- Bioactivity Profiling : Use dose-response assays (IC50 determination) paired with molecular docking (AutoDock Vina) to correlate structural features with activity trends .

属性

IUPAC Name |

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZNXWOCCYEHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。